molecular formula C17H11Br2NO4 B10755335 methyl 3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-oxo-1H-indole-5-carboxylate

methyl 3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-oxo-1H-indole-5-carboxylate

Cat. No.: B10755335
M. Wt: 453.1 g/mol
InChI Key: XGIIRMLBZISRPR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of GW405841X involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

GW405841X undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles like hydroxide ions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

GW405841X has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study kinase activity and inhibition.

    Biology: It is used to investigate cellular signaling pathways and protein interactions.

    Medicine: It has potential therapeutic applications in treating diseases related to kinase dysregulation, such as cancer.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of GW405841X involves its ability to inhibit kinase activity. Kinases are enzymes that transfer phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This phosphorylation process is crucial for regulating various cellular processes. GW405841X binds to the active site of the kinase, preventing it from phosphorylating its substrates and thereby inhibiting its activity. This inhibition can disrupt cellular signaling pathways and affect cell growth and proliferation .

Comparison with Similar Compounds

GW405841X is unique compared to other kinase inhibitors due to its specific binding affinity and selectivity for certain kinases. Similar compounds include:

Properties

Molecular Formula

C17H11Br2NO4

Molecular Weight

453.1 g/mol

IUPAC Name

methyl 3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-oxo-1H-indole-5-carboxylate

InChI

InChI=1S/C17H11Br2NO4/c1-24-17(23)9-2-3-14-10(7-9)11(16(22)20-14)4-8-5-12(18)15(21)13(19)6-8/h2-7,21H,1H3,(H,20,22)

InChI Key

XGIIRMLBZISRPR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=O)C2=CC3=CC(=C(C(=C3)Br)O)Br

Origin of Product

United States

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